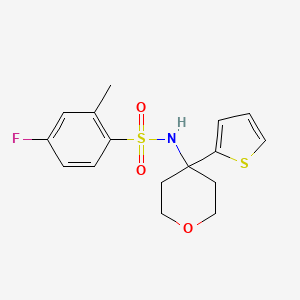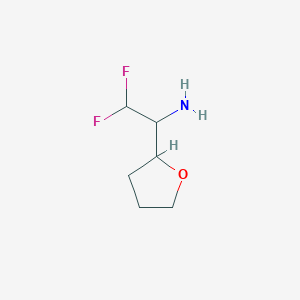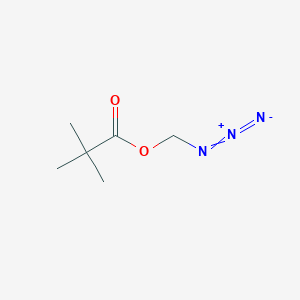
叠氮甲基 2,2-二甲基丙酸酯
描述
Synthesis Analysis
The synthesis of Azidomethyl 2,2-dimethylpropanoate involves several steps. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Molecular Structure Analysis
The molecular structure of Azidomethyl 2,2-dimethylpropanoate can be analyzed using techniques such as 1H NMR spectroscopy. For example, the 1H NMR spectrum of methyl 2,2-dimethylpropanoate shows two peaks, corresponding to the two kinds of protons .Chemical Reactions Analysis
Azidomethyl 2,2-dimethylpropanoate can undergo various chemical reactions. For instance, it can participate in the Staudinger ligation, Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), strain-promoted [3 + 2] cycloaddition (SPAAC), or photo-click chemistry .科学研究应用
合成与药理潜力
叠氮甲基 2,2-二甲基丙酸酯已在合成具有潜在药理应用的新化合物方面进行了探索。研究包括三唑基-2,2-二甲基-3-苯基丙酸酯的合成和抗增殖测定,研究其作为潜在组蛋白脱乙酰酶 (HDAC) 抑制剂用于癌症治疗 (El-Rayes 等人,2019)。类似地,合成了源自甲基-3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸酯的新型金属配合物,显示出抗肿瘤活性,并表明具有作为 CDK8 激酶抑制剂的潜力 (Aboelmagd 等人,2021)。
药物递送系统
在药物递送研究中,开发了携带叠氮基的可生物降解聚合物,以用于药物递送。这些聚合物是通过环状碳酸单体的开环聚合制备的,2,2-双(叠氮甲基)三亚甲基碳酸酯 (ATC) 与丙交酯,显示出与抗癌药物结合的前景 (Hu 等人,2013)。
高能材料和推进剂
叠氮甲基 2,2-二甲基丙酸酯也已在高能材料方面进行了研究。对无机或有机叠氮基超高能离子液体(例如 2-叠氮基-N,N-二甲基乙胺)的研究探索了它们作为有毒液体推进剂燃料的替代品的潜力 (Joo 等人,2010)。
材料科学
该化合物在材料科学中具有应用,如开发叠氮端官能化聚(N-异丙基丙烯酰胺)以调节热响应性所示。这项研究利用具有叠氮基的 2-氯丙酰胺衍生物作为聚合引发剂,得到具有不同 LCST(低临界溶液温度)的 PNIPAM 衍生物 (Narumi 等人,2008)。
化学合成
叠氮甲基 2,2-二甲基丙酸酯在化学合成中的多功能性通过研究用于制备 3-芳基-2,2-二甲基丙酸酯的高效便捷的 Negishi 偶联方案得以体现,为药物中间体提供了途径 (Kwak 等人,2009)。
安全和危害
未来方向
Organic azides, including Azidomethyl 2,2-dimethylpropanoate, have potential applications in the material and life sciences. Their exceptional reactivity makes them useful in the design of high-performance energetic materials for a new generation of rocket technologies . They also show promise in the synthesis of copolymers and in the field of antitumor activities .
作用机制
Mode of Action
The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of azidomethyl 2,2-dimethylpropanoate, and the cellular context .
Biochemical Pathways
Azidomethyl 2,2-dimethylpropanoate can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .
Pharmacokinetics
The pharmacokinetics of azidomethyl 2,2-dimethylpropanoate involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of azidomethyl 2,2-dimethylpropanoate, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of azidomethyl 2,2-dimethylpropanoate .
Result of Action
The molecular and cellular effects of azidomethyl 2,2-dimethylpropanoate’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of azidomethyl 2,2-dimethylpropanoate can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with azidomethyl 2,2-dimethylpropanoate . Understanding these factors can be important for optimizing the use of azidomethyl 2,2-dimethylpropanoate and for predicting its effects in different contexts .
属性
IUPAC Name |
azidomethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJGIRNNNFPMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872700-68-0 | |
| Record name | 872700-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2465621.png)
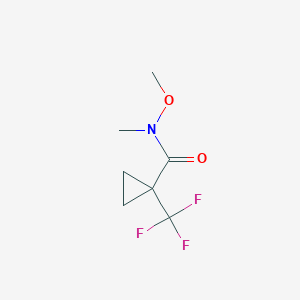
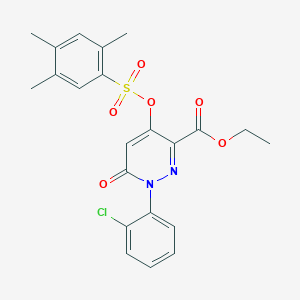
![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)


![2-chloro-3-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2465630.png)
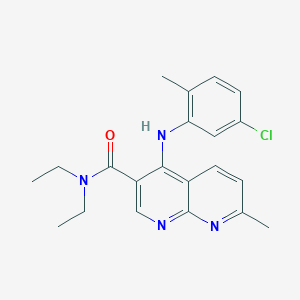
![(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride](/img/structure/B2465634.png)

